1-butyl-3-methylimidazol-3-ium;tribromide
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Overview
Description
1-butyl-3-methylimidazol-3-ium;tribromide is a chemical compound with the molecular formula C8H15Br3N2. It is an ionic liquid, characterized by its ability to exist in a liquid state at relatively low temperatures. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents .
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium Tribromide is a type of ionic liquid It’s known to interact with various substances, including gelatin , to form ion jelly, a quasi-solid material used in chemoresistive gas sensors .
Mode of Action
The compound interacts with its targets through a process known as gelation . In this process, 1-Butyl-3-methylimidazolium Tribromide undergoes a reaction with gelatin to form a quasi-solid material, ion jelly . This interaction results in changes in the physical state of the compound and its targets, leading to the formation of a new material with different properties .
Biochemical Pathways
The formation of ion jelly suggests that it may influence the structural and conformational properties of biomolecules like gelatin . The downstream effects of these interactions could potentially influence the functionality of these biomolecules and the biochemical pathways they are involved in.
Result of Action
The primary result of the action of 1-Butyl-3-methylimidazolium Tribromide is the formation of ion jelly when it interacts with gelatin . This ion jelly is a quasi-solid material that can be used in chemoresistive gas sensors . The molecular and cellular effects of this compound’s action would depend on the specific context and environment in which it is used.
Action Environment
The action, efficacy, and stability of 1-Butyl-3-methylimidazolium Tribromide can be influenced by various environmental factors. For instance, the formation of ion jelly suggests that the presence of certain biomolecules (like gelatin) in the environment can significantly influence its action . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and efficacy.
Preparation Methods
1-butyl-3-methylimidazol-3-ium;tribromide can be synthesized through a two-step process:
Chemical Reactions Analysis
1-butyl-3-methylimidazol-3-ium;tribromide undergoes various chemical reactions, including:
Bromination: It acts as a brominating agent, facilitating the addition of bromine to organic substrates.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less documented.
Substitution: It can undergo nucleophilic substitution reactions, where the tribromide ion can be replaced by other nucleophiles.
Common reagents used in these reactions include bromine, ethyl acetate, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
1-butyl-3-methylimidazol-3-ium;tribromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent in organic synthesis, offering high selectivity and reactivity.
Medicine: While specific medical applications are less documented, its role in facilitating chemical reactions can be leveraged in pharmaceutical synthesis.
Comparison with Similar Compounds
1-butyl-3-methylimidazol-3-ium;tribromide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium Bromide: Unlike the tribromide, this compound is a neutral ionic liquid and is used as a solvent and in gelation reactions.
1-Butyl-3-methylimidazolium Nitrate: This compound has different anionic properties and is used in various crystallographic studies.
1-Butyl-3-methylimidazolium Thiocyanate: This ionic liquid has applications in ammonia sorption and high-pressure CO2 removal processes.
The uniqueness of this compound lies in its tribromide ion, which provides distinct reactivity and selectivity in bromination reactions.
Properties
CAS No. |
820965-08-0 |
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Molecular Formula |
C8H15Br3N2-2 |
Molecular Weight |
378.93 g/mol |
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;tribromide |
InChI |
InChI=1S/C8H15N2.3BrH/c1-3-4-5-10-7-6-9(2)8-10;;;/h6-8H,3-5H2,1-2H3;3*1H/q+1;;;/p-3 |
InChI Key |
RHSQXXVEZYTZHB-UHFFFAOYSA-K |
SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-] |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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